REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.F[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][CH:11]([C:16]([OH:18])=O)[CH2:10][CH2:9]2>C1(C)C=CC=CC=1.CN(C=O)C>[O:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]1[C:16]([Cl:3])=[O:18]
|
Name
|
|
Quantity
|
109.21 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(OC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
635 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained under simultaneous evolution of a gas
|
Type
|
CONCENTRATION
|
Details
|
the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar)
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=CC=CC=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 124.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.F[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][CH:11]([C:16]([OH:18])=O)[CH2:10][CH2:9]2>C1(C)C=CC=CC=1.CN(C=O)C>[O:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]1[C:16]([Cl:3])=[O:18]
|
Name
|
|
Quantity
|
109.21 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(OC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
635 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained under simultaneous evolution of a gas
|
Type
|
CONCENTRATION
|
Details
|
the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar)
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=CC=CC=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 124.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |